6-(Trifluoromethyl)nicotinamide

Descripción general

Descripción

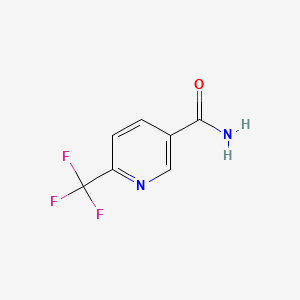

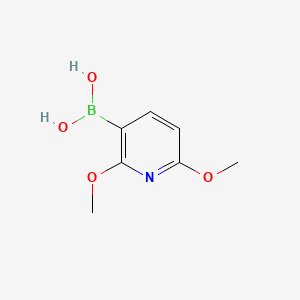

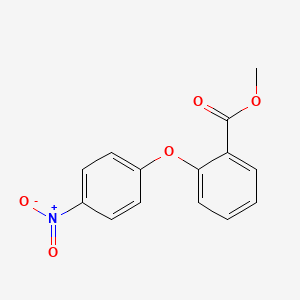

6-(Trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H5F3N2O . It is a derivative of nicotinamide, which is also known as vitamin B3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group at the 6-position and a carboxamide group at the 3-position . The molecular weight is 190.12 g/mol .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 190.12 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 270.1±40.0 °C at 760 mmHg, and a melting point of 165ºC .Aplicaciones Científicas De Investigación

Coenzyme Competition and Precursor Specificity

Research on nicotinamide analogs, such as 6-aminonicotinamide (6-AN), has revealed their role in inhibiting energy exchange reactions. This inhibition affects mucopolysaccharide synthesis, which is vital in embryonic development. A study demonstrated the mutual exclusivity of nicotinamide and 6-AN in embryonic cells, highlighting the selective teratogenic effects of 6-AN in chick embryos (Overman, Seegmiller, & Runner, 1972).

Fluorescent Coenzyme Analog Synthesis

A significant application in biochemistry is the creation of fluorescent coenzyme analogs of nicotinamide adenine dinucleotide. Such analogs, like nicotinamide 1,N(6)-ethenoadenine dinucleotide, aid in the study of intramolecular interactions and enzymatic hydrolysis processes (Barrio, Secrist, & Leonard, 1972).

Biological Relevance and Electron Attachment Studies

Nicotinamide's biological relevance extends to its roles in anabolic and metabolic processes. Studies of electron attachment to nicotinamide molecules have provided insights into ion formation and fragmentation, crucial for understanding biochemical interactions (Ziegler et al., 2021).

Kinase Inhibition and Stem Cell Applications

In stem cell research, nicotinamide has been found to promote cell survival and differentiation. It acts as a kinase inhibitor, influencing cell pluripotency and differentiation, which is pivotal in developing stem cell therapies (Meng et al., 2018).

Synthesis of Nicotinamide-1-15N for NMR Hyperpolarization

The synthesis of isotopically labeled nicotinamide, such as nicotinamide-1-15N, has applications in NMR hyperpolarization. This technology enhances detection sensitivity in biomolecular studies, crucial for in vivo imaging and metabolic process analysis (Shchepin et al., 2016).

Cellular Energy Metabolism and Pathway Modulation

Nicotinamide plays a significant role in cellular energy metabolism, influencing various cellular survival and death pathways. Understanding its mechanisms has implications for treating immune disorders, diabetes, and aging-related diseases (Maiese et al., 2009).

One-Pot Synthesis for OLED Applications

6-(2,4-Difluorophenyl)nicotinamide, synthesized through a one-pot method, serves as a ligand material in OLED dopants. This demonstrates nicotinamide derivatives' utility in electronic and display technologies (Zhou Yuyan, 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that nicotinamide derivatives, such as 6-(trifluoromethyl)nicotinamide, often interact with enzymes involved in cellular energy metabolism, dna repair, and transcription regulation .

Mode of Action

It is suggested that the compound may inhibit both hiv-1 rt functions, blocking the polymerase function also in presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors .

Biochemical Pathways

This compound likely affects the biochemical pathways associated with its targets. For instance, nicotinamide, a related compound, is involved in the cellular energy metabolism pathway as a component of NAD and NADP . .

Pharmacokinetics

It is known that nicotinamide is absorbed almost completely in the small intestine and stored as nad in the liver .

Action Environment

It is known that the compound is stable under normal storage conditions .

Análisis Bioquímico

Biochemical Properties

6-(Trifluoromethyl)nicotinamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound exhibits cytotoxic effects, leading to cell cycle arrest and apoptosis . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, toxic or adverse effects can occur, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, thereby affecting cellular energy production and redox balance . Additionally, this compound can modulate the levels of specific metabolites, leading to changes in metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . The compound’s distribution can influence its activity and effectiveness, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules, thereby modulating cellular processes more effectively .

Propiedades

IUPAC Name |

6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKJKWNZUSPCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380555 | |

| Record name | 6-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

386715-35-1 | |

| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic route leads to the formation of 6-(Trifluoromethyl)nicotinamide derivatives?

A1: The research by [] outlines a novel one-pot, three-component reaction scheme for synthesizing various this compound derivatives. This method utilizes 3-(polyfluoroacyl)chromones as starting materials, reacting them with active methylene compounds (like acetoacetamide or ethyl acetoacetate) and ammonium acetate. This reaction sequence proceeds through a fascinating mechanism involving pyrone ring-opening of the chromone structure followed by cyclization, ultimately yielding the desired this compound derivatives. []

Q2: What structural variations of the this compound core were achieved through this synthetic strategy?

A2: The described synthetic methodology exhibits remarkable versatility in generating a range of this compound derivatives. For instance, reacting 3-(polyfluoroacyl)chromones with acetoacetamide leads to the formation of 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamides. [] In contrast, using ethyl acetoacetate as the active methylene compound yields ethyl 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinates. [] Further structural diversity is achieved by employing β-aminocrotononitrile, resulting in the formation of 5-hydroxy-2-methyl-5-(polyfluoroalkyl)-5H-chromeno[4,3-b]pyridine-3-carbonitriles. [] This flexibility highlights the potential of this synthetic approach for exploring a diverse library of compounds with potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)

![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)

![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)

![2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B1303286.png)